molecular formula C14H16N2O4 B2812545 3,4-diethoxy-N-(isoxazol-4-yl)benzamide CAS No. 1396758-59-0

3,4-diethoxy-N-(isoxazol-4-yl)benzamide

Cat. No. B2812545
CAS RN: 1396758-59-0
M. Wt: 276.292
InChI Key: BLAYSCGCDLPXCB-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(isoxazol-4-yl)benzamide is a compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use .


Synthesis Analysis

Isoxazoles can be synthesized through various methods. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .


Molecular Structure Analysis

The molecular structure of 3,4-diethoxy-N-(isoxazol-4-yl)benzamide contains a total of 34 bonds, including 20 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 2 ethers (aromatic), and 1 Isoxazole .


Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .

Scientific Research Applications

Alzheimer's Disease Treatment Potential

A compound structurally related to 3,4-diethoxy-N-(isoxazol-4-yl)benzamide, namely N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, exhibited potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This inhibition can decrease the level of phosphorylation and aggregation of tau proteins, showing neuroprotective activity. It demonstrates potential as a treatment for Alzheimer's disease due to its ability to ameliorate impaired learning and memory and its capability to cross the blood-brain barrier after oral administration (Lee et al., 2018).

Photophysical Properties for Fluorescence Applications

Another structurally related set of compounds, 2-{2-[4-(N,N-diethylamino)–2–hydroxyphenyl]–1H–benzo[d]imidazol–6–yl}–2H–naphtho[1,2-d][1,2,3] fluorescent triazole derivatives, were synthesized to study their absorption, emission, quantum yields, and dipole moments in various solvents. These compounds, exhibiting blue and green fluorescence, underscore the relevance of structurally similar compounds in the development of new fluorophores for potential use in biological imaging and diagnostics (Padalkar et al., 2015).

Potential in Antimicrobial Applications

Benzamide derivatives, including those with a core structure similar to 3,4-diethoxy-N-(isoxazol-4-yl)benzamide, have been synthesized and evaluated for antimicrobial efficacy. Compounds with variations in the benzamide moiety have shown significant antibacterial and antifungal activities, indicating the potential use of structurally related compounds in developing new antimicrobial agents (Priya et al., 2006).

Synthesis and Chemical Properties Exploration

The synthesis and exploration of the chemical properties of compounds structurally related to 3,4-diethoxy-N-(isoxazol-4-yl)benzamide contribute to the understanding of their potential applications in various fields of science, including material science, drug development, and chemical synthesis. Studies focusing on the synthesis methodologies, such as modified Boekelheide rearrangement for the synthesis of benzisoxazole derivatives, highlight the continuous interest in developing efficient synthetic routes for complex molecules (Arava et al., 2011).

Future Directions

Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-18-12-6-5-10(7-13(12)19-4-2)14(17)16-11-8-15-20-9-11/h5-9H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAYSCGCDLPXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CON=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(isoxazol-4-yl)benzamide

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